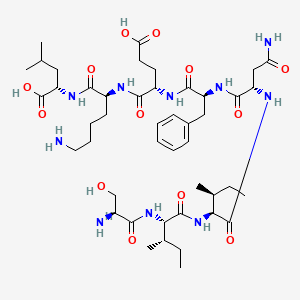
151812-18-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 151812-18-9 is known as the Human Papillomavirus (HPV) E7 protein 49-57 . It is the H-2d-restricted human papillomavirus (HPV) E749-57 epitope, which is a short peptide spanning the 49th to 57th amino acid residues in the E7 protein .
Physical And Chemical Properties Analysis
The molecular weight of the HPV E7 protein 49-57 is 1120.26 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available .Relevant Papers One relevant paper mentioned in the search results is by Ding Z, et al., titled “Cytolytic activity of the human papillomavirus type 16 E711-20 epitope-specific cytotoxic T lymphocyte is enhanced by heat shock protein 110 in HLA-A*0201 transgenic mice” published in Clin Vaccine Immunol in 2013 . This paper might provide more insights into the role and significance of the HPV E7 protein 49-57.
Aplicaciones Científicas De Investigación
1. The Beauty and Benefits of Science
Scientific research explores the universe's mysteries and living things, creating technologies that benefit humanity. This theme is central to understanding the impact of scientific research on society (Press, 2013).
2. Language and Science Education
The integration of language and science education, particularly for English language learners, highlights the intersection of language learning and scientific understanding. This approach supports both science and language proficiency (Lee, Quinn, & Valdés, 2013).
3. Ethical and Social Aspects of Scientific Research
Addressing ethical, legal, and social aspects in scientific research, especially in controversial areas like genomics and synthetic biology, is vital for aligning research with societal concerns (Schuurbiers & Fisher, 2009).
4. Nanoscience and Nanotechnology in Europe
Research in nanostructures across Europe has potential applications in information technology, sensors, and new materials, indicating the broad impact of nanoscience and technology (Tolles, 1996).
5. Crowdsourcing in Scientific Research
Crowdsourcing in science can enhance collaboration, inclusiveness, rigor, and reliability, allowing researchers to undertake ambitious projects and accelerate scientific progress (Uhlmann et al., 2019).
6. Computational Electromagnetics for Ground Penetrating Radar
Short-Term Scientific Missions in electromagnetic modeling and inversion techniques for Ground Penetrating Radar highlight the importance of collaboration and sharing expertise in scientific research (Pajewski et al., 2017).
7. Big Data in Scientific Research
The use of big data in scientific research, exemplified by the discovery of the Higgs boson particle, underscores the role of advanced technologies in facilitating significant scientific breakthroughs (Krishnan, 2020).
8. The Role of Science in Society
The contrast between scientific breakthroughs and societal challenges highlights the need to reinforce scientific credibility and educate the public on scientific goals and methodologies (Vekemans, 2023).
9. Information Processing in Biological Research
Advancements in information processing and control systems for biological research illustrate the importance of precision and complexity in experiments, particularly in fields like neuroscience (McCann & Ray, 1966).
10. Scientific Software Frameworks and Grid Computing
The development of scientific software frameworks for grid-enabling applications and improving programming productivity reflects the evolving landscape of computational tools in scientific research (Appelbe et al., 2007).
Propiedades
Número CAS |
151812-18-9 |
|---|---|
Nombre del producto |
151812-18-9 |
Fórmula molecular |
C₅₂H₇₇N₁₅O₁₃ |
Peso molecular |
1120.26 |
Secuencia |
One Letter Code: RAHYNIVTF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







